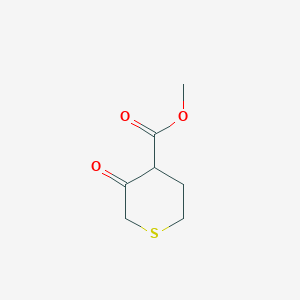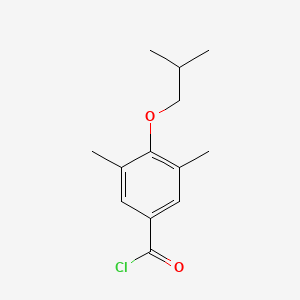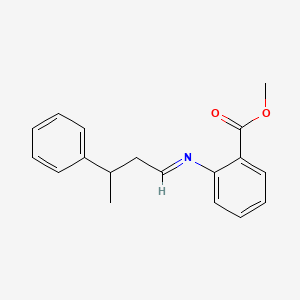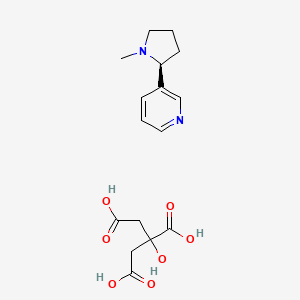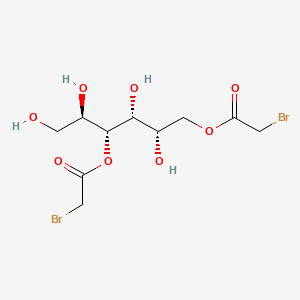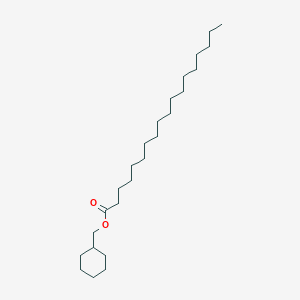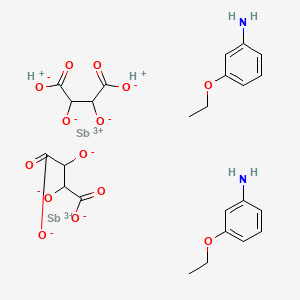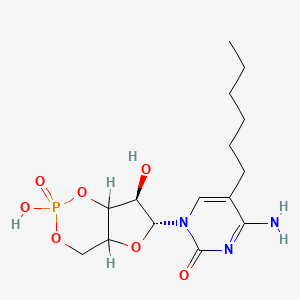
Ammonium diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium diethyl phosphate is an organophosphorus compound with the chemical formula (C4H10NO4P). It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by ethyl groups, and the remaining hydrogen is replaced by an ammonium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium diethyl phosphate can be synthesized through the reaction of diethyl phosphite with ammonia. The reaction typically involves the following steps:
Reaction of Diethyl Phosphite with Ammonia: Diethyl phosphite is reacted with ammonia gas under controlled conditions to form this compound.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, and the product is typically used in various industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ammonium diethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl phosphate.
Reduction: It can be reduced to form diethyl phosphite.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions.
Major Products Formed:
Oxidation: Diethyl phosphate.
Reduction: Diethyl phosphite.
Substitution: Various alkyl or aryl derivatives of ammonium phosphate.
Scientific Research Applications
Ammonium diethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the synthesis of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of fertilizers, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium diethyl phosphate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In chemical reactions, it acts as a reagent, participating in various oxidation, reduction, and substitution reactions. The specific molecular targets and pathways depend on the particular application and the conditions under which the compound is used.
Comparison with Similar Compounds
Ammonium diethyl dithiophosphate: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms.
Diethyl phosphate: This compound lacks the ammonium ion and is a simpler derivative of phosphoric acid.
Diethyl phosphite: This compound is a reduced form of diethyl phosphate.
Uniqueness: Ammonium diethyl phosphate is unique due to its specific combination of ethyl groups and ammonium ion, which gives it distinct chemical properties and reactivity. Its ability to act as a buffer and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications.
Properties
CAS No. |
24856-80-2 |
|---|---|
Molecular Formula |
C4H14NO4P |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
azanium;diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.H3N/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);1H3 |
InChI Key |
FOBUVCHEKOTWKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)([O-])OCC.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






